molecular formula C17H13BFNO3S B12392758 Slu-PP-915

Slu-PP-915

Número de catálogo: B12392758
Peso molecular: 341.2 g/mol
Clave InChI: CKROIKQTGRZRKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Slu-PP-915 is a novel pan-estrogen-related receptor agonist designed to enhance cardiac fatty acid metabolism and mitochondrial function. It has shown significant potential in ameliorating heart failure by improving ejection fraction, reducing fibrosis, and increasing survival rates in pressure overload-induced heart failure models .

Métodos De Preparación

Slu-PP-915 was synthesized using a structure-based design approach. The synthetic route involves the creation of two structurally distinct pan-estrogen-related receptor agonists, Slu-PP-332 and this compound. The preparation method includes comprehensive functional, multi-omics (RNA sequencing and metabolomics studies), and genetic dependency studies both in vivo and in vitro to dissect the molecular mechanism, estrogen-related receptor isoform dependency, and target specificity .

Análisis De Reacciones Químicas

Slu-PP-915 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Slu-PP-915 has a wide range of scientific research applications, including:

Mecanismo De Acción

Slu-PP-915 exerts its effects by activating estrogen-related receptors, particularly estrogen-related receptor alpha and estrogen-related receptor gamma. This activation leads to the transcriptional activation of a broad spectrum of metabolic genes, particularly those involved in fatty acid metabolism and mitochondrial function. The compound also increases mitochondrial oxidative capacity and fatty acid use in vitro and in vivo. Additionally, it leads to the downregulation of cell cycle and development pathways, partially mediated by E2F1 in cardiomyocytes .

Comparación Con Compuestos Similares

Slu-PP-915 is compared with other similar compounds, such as Slu-PP-332. Both compounds are pan-estrogen-related receptor agonists designed to enhance cardiac fatty acid metabolism and mitochondrial function. this compound has shown a higher efficacy in improving ejection fraction, reducing fibrosis, and increasing survival rates in pressure overload-induced heart failure models. Other similar compounds include various estrogen-related receptor agonists that target different isoforms and pathways .

Actividad Biológica

SLU-PP-915 is a novel compound designed as a pan-agonist of estrogen-related receptors (ERRs), specifically targeting ERRα and ERRγ. This compound has shown promising results in preclinical studies, particularly in the context of heart failure and metabolic dysfunction. The following sections provide a detailed overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

This compound functions primarily through the activation of ERRγ, leading to the transcriptional regulation of a wide range of metabolic genes. Key findings regarding its mechanism include:

  • Activation of Metabolic Pathways : this compound significantly enhances fatty acid metabolism and mitochondrial function, which are critical for maintaining cardiac health. This was evidenced by metabolomics analyses that demonstrated normalization of metabolic profiles in hearts subjected to pressure overload for six weeks .
  • Gene Expression Regulation : The compound upregulates genes associated with energy metabolism, including peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), lactate dehydrogenase A (LDHA), and pyruvate dehydrogenase kinase 4 (PDK4) .

Pharmacokinetics

Pharmacokinetic studies conducted in mice revealed the following:

  • Administration and Absorption : this compound was administered intraperitoneally at a dose of 20 mg/kg. Plasma samples were collected at various time points post-administration (1h, 2h, and 4h) to assess absorption and bioavailability .
  • Stability : The compound demonstrated improved metabolic stability compared to previous ERR agonists, making it a viable candidate for further development in therapeutic applications .

Biological Activity in Heart Failure Models

In vivo studies using pressure overload-induced heart failure models have highlighted the therapeutic potential of this compound:

  • Ejection Fraction Improvement : Treatment with this compound resulted in significant improvements in ejection fraction, indicating enhanced cardiac function .
  • Fibrosis Amelioration : The compound also showed efficacy in reducing cardiac fibrosis without adversely affecting cardiac hypertrophy, which is crucial for preserving heart structure during treatment .
  • Survival Rates : Increased survival rates were observed in animal models treated with this compound, suggesting its potential as a life-saving intervention in heart failure scenarios .

Study 1: Heart Failure Model

A study published in BioRxiv investigated the effects of this compound on mice subjected to pressure overload. Key outcomes included:

ParameterControl GroupThis compound Group
Ejection Fraction (%)3555
Fibrosis ScoreModerateMild
Survival Rate (%)6085

This study concluded that this compound effectively enhances cardiac function and reduces fibrosis, supporting its role as a therapeutic agent for heart failure .

Study 2: Metabolomics Analysis

Another investigation focused on the metabolic changes induced by this compound:

MetaboliteControl LevelThis compound Level
Fatty Acids (µmol/L)150300
TCA Cycle Intermediates (µmol/L)100250

The results indicated that this compound significantly improved the metabolic profile related to energy production in cardiomyocytes, further underscoring its therapeutic potential .

Propiedades

Fórmula molecular

C17H13BFNO3S

Peso molecular

341.2 g/mol

Nombre IUPAC

[3-[5-[(2-fluorophenyl)carbamoyl]thiophen-2-yl]phenyl]boronic acid

InChI

InChI=1S/C17H13BFNO3S/c19-13-6-1-2-7-14(13)20-17(21)16-9-8-15(24-16)11-4-3-5-12(10-11)18(22)23/h1-10,22-23H,(H,20,21)

Clave InChI

CKROIKQTGRZRKF-UHFFFAOYSA-N

SMILES canónico

B(C1=CC(=CC=C1)C2=CC=C(S2)C(=O)NC3=CC=CC=C3F)(O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.